N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide

Molecular weight Structure confirmation Quality control

N-[2-(Adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide (CAS 446028-51-9, molecular formula C₂₁H₃₁NO₃S, exact mass 377.2025 g/mol) is a synthetic sulfonamide that couples an adamantane cage via an oxyethyl linker to a 2,4,6-trimethylbenzene (mesityl) sulfonamide core. The compound is catalogued as a research building block within the broader class of adamantane-containing sulfonamides, a family that has been systematically characterized for sublimation thermodynamics, solubility, and crystal packing properties.

Molecular Formula C21H31NO3S
Molecular Weight 377.54
CAS No. 446028-51-9
Cat. No. B2838149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
CAS446028-51-9
Molecular FormulaC21H31NO3S
Molecular Weight377.54
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C
InChIInChI=1S/C21H31NO3S/c1-14-6-15(2)20(16(3)7-14)26(23,24)22-4-5-25-21-11-17-8-18(12-21)10-19(9-17)13-21/h6-7,17-19,22H,4-5,8-13H2,1-3H3
InChIKeyLJEJGDIROIYESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide (CAS 446028-51-9): Structural Identity and Procurement Baseline


N-[2-(Adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide (CAS 446028-51-9, molecular formula C₂₁H₃₁NO₃S, exact mass 377.2025 g/mol) is a synthetic sulfonamide that couples an adamantane cage via an oxyethyl linker to a 2,4,6-trimethylbenzene (mesityl) sulfonamide core [1]. The compound is catalogued as a research building block within the broader class of adamantane-containing sulfonamides, a family that has been systematically characterized for sublimation thermodynamics, solubility, and crystal packing properties [2]. Spectroscopic identity is confirmed by two NMR spectra and one GC-MS spectrum deposited in the Wiley SpectraBase library [1].

Why a Mesityl-Substituted Adamantane Sulfonamide Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzene Analogs


In-class adamantane-sulfonamide derivatives cannot be freely interchanged for procurement or experimental use because the identity and position of substituents on the benzene ring directly modulate two critical physicochemical parameters: (i) the thermodynamic functions of sublimation, which correlate with crystal lattice energy and melting point [1], and (ii) the solubility and partition behavior in biologically relevant solvents (buffer pH 7.4, 1-octanol, n-hexane), as demonstrated across a panel of eight structurally varied adamantane sulfonamides [1]. The 2,4,6-trimethyl substitution pattern on the target compound introduces symmetric steric bulk and altered electron density at the sulfonamide center that is absent in the unsubstituted phenyl analog (CAS 356098-56-1) or the 4-methoxy variant . Substituting any of these analogs would change the hydrogen-bonding capacity, lipophilicity, and solid-state packing architecture, leading to divergent dissolution rates, passive permeability, and potentially different target engagement profiles. The quantitative evidence below provides the measurable basis for this differentiation.

Quantitative Differentiation Evidence for N-[2-(Adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. Unsubstituted Benzene Analog

The target compound (C₂₁H₃₁NO₃S, monoisotopic mass 377.2025 g/mol) differs from the direct unsubstituted benzene analog N-[2-(adamantan-1-yloxy)ethyl]benzenesulfonamide (C₁₈H₂₅NO₃S, average mass 335.46 g/mol) by exactly three methylene units and one additional carbon (C₃H₆, +42.05 Da), corresponding to the 2,4,6-trimethyl substitution [1]. This mass difference is unambiguously detectable by LC-MS or GC-MS, providing an immediate identity verification metric upon compound receipt.

Molecular weight Structure confirmation Quality control

Spectral Fingerprint Uniqueness: NMR and MS Differentiation

The target compound possesses a unique spectral fingerprint: two distinct NMR spectra (¹H and ¹³C, DMSO-d₆) and one GC-MS spectrum are catalogued in the Wiley SpectraBase library [1]. The unsubstituted benzene analog and other substitution variants (e.g., 4-isopropyl, 4-methoxy, 5-bromothiophene) each exhibit different NMR chemical shift patterns and fragmentation profiles. The 2,4,6-trimethyl pattern produces characteristic aromatic ¹H signals integrating for 6 protons (two meta-coupled singlets) in the 6.9–7.1 ppm region, distinct from the 5-proton multiplet of the monosubstituted benzene analog or the AA'BB' pattern of para-substituted variants [2].

NMR spectroscopy GC-MS Compound authentication

Crystal Packing and Thermodynamic Stability Inferred from Isostructural Adamantane Sulfonamide Derivatives

While a crystal structure of the target compound has not been reported, the isostructural pair N-adamantane-1-yl-2,4,6-trimethyl-benzenesulfamide and N-adamantane-1-yl-4-methoxy-benzenesulfamide were solved by single-crystal XRD [1]. The 2,4,6-trimethyl derivative crystallizes in a different packing architecture compared to the 4-methoxy analog due to the steric demand of the ortho-methyl groups, which disrupts the infinite hydrogen-bonded chain motif typically observed in para-substituted sulfonamide crystals. This difference manifests quantitatively in the sublimation enthalpy: the mesityl derivative exhibits a higher crystal lattice energy, consistent with reduced solubility in aqueous buffer relative to less sterically hindered analogs [2]. The target compound, bearing the same mesityl group but with an additional oxyethyl linker, is expected to retain this sterically driven lattice stabilization.

Crystal structure Sublimation thermodynamics Solid-state stability

Lipophilicity Differential vs. Mono-Substituted and Unsubstituted Analogs

The 2,4,6-trimethyl substitution adds significant lipophilic bulk compared to the unsubstituted benzene analog. Based on the fragment-based contribution of an aromatic methyl group to logP (π = +0.52 per methyl), the estimated logP of the target compound exceeds that of N-[2-(adamantan-1-yloxy)ethyl]benzenesulfonamide by approximately 1.5 log units [1]. This difference is large enough to alter the compound's partitioning behavior in octanol/water and buffer/hexane systems, as demonstrated experimentally for the broader adamantane sulfonamide series where even single substituent changes produced measurable shifts in transfer Gibbs energies [2].

LogP Lipophilicity Passive permeability

Steric Shielding of the Sulfonamide NH: Predicted Impact on Hydrogen-Bond Donor Capacity

The two ortho-methyl groups flanking the sulfonamide in the 2,4,6-trimethylbenzenesulfonamide moiety create a sterically shielded environment around the sulfonamide NH group. In the crystal structure of the related N-adamantane-1-yl-2,4,6-trimethyl-benzenesulfamide, the ortho-methyl groups restrict the conformational freedom of the sulfonamide and disrupt the formation of the classical N–H···O hydrogen-bonded chain motif observed in para-substituted analogs [1]. This steric effect is expected to reduce the solvent-accessible surface area of the sulfonamide NH and modulate its hydrogen-bond donor strength, a parameter that directly influences binding to biological targets such as carbonic anhydrase or serine proteases where the sulfonamide NH acts as a key pharmacophoric element [2].

Hydrogen bonding Steric hindrance Enzyme inhibition selectivity

Procurement-Relevant Application Scenarios for N-[2-(Adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide


Building Block for Sterically Demanding Sulfonamide Libraries in Medicinal Chemistry SAR Campaigns

The mesityl sulfonamide core provides a sterically congested pharmacophore that is not achievable with unsubstituted or para-substituted benzene sulfonamides. Procurement of this compound is warranted when the SAR hypothesis requires exploring the effect of ortho-substitution on enzyme inhibition selectivity, as the ortho-methyl groups sterically shield the sulfonamide NH and restrict its conformational freedom [1]. The unique ¹H NMR signature (two aromatic singlets) facilitates rapid identity verification upon library registration [2].

Physicochemical Probe for Studying Substituent Effects on Solubility and Passive Transport in the Adamantane-Sulfonamide Class

The compound serves as a useful probe within the adamantane-sulfonamide series to quantify the impact of symmetric trimethyl substitution on solubility and partitioning. The predicted logP increase of approximately 1.5 units relative to the unsubstituted analog [1] makes this compound suitable for comparative dissolution and permeability experiments in buffer/octanol systems, extending the dataset published by Perlovich et al. (2016) for eight related derivatives [2].

Solid-State Form Screening and Crystal Engineering Studies

Based on the observation that the 2,4,6-trimethyl substitution disrupts the hydrogen-bonded chain motif in the crystal lattice of the isostructural N-adamantane-1-yl analog [1], this compound is a candidate for polymorph screening and cocrystal engineering studies. The altered packing architecture may yield distinct dissolution profiles compared to para-substituted variants, relevant for formulation development where solubility-limited absorption is a concern.

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